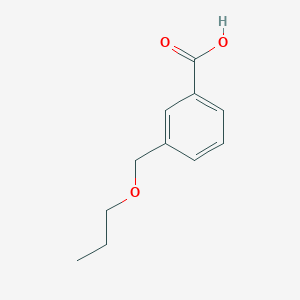

3-Propoxymethyl-benzoic acid

Description

3-Propoxymethyl-benzoic acid is a benzoic acid derivative featuring a propoxymethyl (-CH₂-O-Pr) substituent at the aromatic ring’s 3-position.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(propoxymethyl)benzoic acid |

InChI |

InChI=1S/C11H14O3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h3-5,7H,2,6,8H2,1H3,(H,12,13) |

InChI Key |

NKTJEFINYQMVCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC1=CC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The benzene ring in 3-propoxymethyl-benzoic acid undergoes electrophilic substitution influenced by two substituents:

-

Carboxylic acid (-COOH) : A strong electron-withdrawing group (EWG) that directs incoming electrophiles to the meta position relative to itself .

-

Propoxymethyl ether (-OCH₂CH₂CH₂CH₃) : An electron-donating group (EDG) that activates the ring and directs electrophiles to ortho/para positions .

Interplay of directing effects :

Examples :

-

Nitration : Nitration would occur predominantly at the meta position relative to -COOH (position 5) or ortho/para to the propoxymethyl group (positions 2/4).

-

Halogenation : Chlorination or bromination under acidic conditions would follow similar regioselectivity.

Esterification

-

Fischer esterification : Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ forms esters. Example:

This reaction involves nucleophilic acyl substitution, breaking the C–OH bond of the carboxylic acid .

Amide Formation

-

Reaction with amines (e.g., NH₃) yields amides:

Reduction to Alcohol

-

Reduction with LiAlH₄ yields benzyl alcohol:

Ether Cleavage

-

Acidic hydrolysis (e.g., HBr in AcOH) cleaves the ether to form a phenol:

Oxidation of the Propoxy Chain

-

Oxidation of the propoxy chain (CH₂CH₂CH₃) to a carbonyl group requires strong oxidizing agents (e.g., KMnO₄/H+):

Decarboxylation

-

Heating with quinoline and Cu salts removes the carboxylic acid group:

This reaction is analogous to benzoic acid decarboxylation .

Nucleophilic Acyl Substitution

-

Acid chlorides (formed via SOCl₂) react with nucleophiles (e.g., amines, alcohols):

Hydroxylation via Radical Reactions

-

Reaction with hydroxyl radicals (·OH) can form hydroxy derivatives. Based on benzoic acid’s reactivity , hydroxylation may occur at positions influenced by both substituents.

Data Table: Comparison of Key Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Alcohol, H₂SO₄ | 3-Propoxymethyl-benzoate ester |

| Amide Formation | Amine (e.g., NH₃) | 3-Propoxymethyl-benzamide |

| Ether Cleavage | HBr/AcOH | 3-Hydroxymethyl-benzoic acid |

| Decarboxylation | Quinoline, Cu, heat | Propoxymethylbenzene |

Research Findings and Trends

-

Directing Effects : The interplay between the -COOH (meta-directing) and propoxymethyl ether (ortho/para-directing) groups complicates regioselectivity in electrophilic substitution .

-

Synthetic Utility : The compound’s dual functionality (carboxylic acid and ether) enables diverse transformations, making it a versatile intermediate in organic synthesis.

-

Biological Applications : While not explicitly studied, analogous compounds (e.g., substituted benzoic acids) show potential in enzyme inhibition , suggesting possible applications in medicinal chemistry.

Comparison with Similar Compounds

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in studies involving 3-Propoxymethyl-benzoic acid analogs?

- Methodological Answer: Use mixed-effects models to account for nested observations (e.g., repeated measurements across batches). For non-linear dose-response relationships, apply generalized estimating equations (GEEs). Validate assumptions using residual plots and leverage bootstrapping for small sample sizes .

Q. How can researchers reconcile discrepancies in bioactivity data between in vitro and in vivo models for 3-Propoxymethyl-benzoic acid derivatives?

- Methodological Answer: Investigate metabolic differences (e.g., hepatic metabolism in vivo vs. static in vitro systems) using LC-MS-based metabolomics. Adjust in vitro assays to mimic physiological conditions (e.g., serum protein binding). Validate findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.